2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chlorophenoxy group, a naphthyl group, and an oxadiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with a naphthyl-substituted oxadiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds share the chlorophenoxy group and have been studied for their fungicidal activity.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound features a naphthyl group and has been investigated for its structural and chemical properties.
Uniqueness
2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C20H14ClN3O3 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-8-10-15(11-9-14)26-12-18(25)22-20-23-19(27-24-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,24,25) |
InChI Key |
JYFFDMZNSYOVOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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